Superior Inhibitory Potency Against Glutaminase Compared to Structurally Related Thiourea Derivatives
In a direct comparative study, 1-(3-methylbut-3-en-1-yl)-3-phenylthiourea (THDP-17) demonstrated significantly higher inhibitory potency against kidney-type phosphate-activated glutaminase (K-PAG) compared to two structurally related thiourea derivatives, THDP-33 and THDP-39, which were synthesized and tested in parallel. The IC50 value for THDP-17 was determined to be 3.9 ± 0.1 µM, whereas THDP-33 and THDP-39 exhibited IC50 values of 19.1 ± 1.3 µM and 31.6 ± 2.7 µM, respectively [1].
| Evidence Dimension | IC50 for inhibition of kidney-type phosphate-activated glutaminase (K-PAG) |
|---|---|
| Target Compound Data | IC50 = 3.9 ± 0.1 µM |
| Comparator Or Baseline | THDP-33: IC50 = 19.1 ± 1.3 µM; THDP-39: IC50 = 31.6 ± 2.7 µM |
| Quantified Difference | THDP-17 is 4.9-fold more potent than THDP-33 and 8.1-fold more potent than THDP-39 |
| Conditions | In vitro enzyme assay using swine kidney K-PAG; regression analysis of dose-response curves |
Why This Matters
This 5- to 8-fold difference in potency directly impacts the effective working concentration required in enzymatic assays and cell-based experiments, reducing off-target effects and compound consumption.
- [1] Díaz-Herrero MM, del Campo JA, Carbonero-Aguilar P, Vega-Pérez JM, Iglesias-Guerra F, Periñán I, Miñano FJ, Bautista J, Romero-Gómez M. THDP17 decreases ammonia production through glutaminase inhibition. A new drug for hepatic encephalopathy therapy. PLoS One. 2014 Oct 17;9(10):e109787. View Source
